molecular formula C15H21NO3 B5943744 {2-[(cyclohexylamino)methyl]phenoxy}acetic acid

{2-[(cyclohexylamino)methyl]phenoxy}acetic acid

Cat. No.: B5943744
M. Wt: 263.33 g/mol
InChI Key: FYJOKGWOIQGNRB-UHFFFAOYSA-N
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Description

{2-[(cyclohexylamino)methyl]phenoxy}acetic acid is a synthetic phenoxyacetic acid derivative intended for research and development purposes. Compounds within this structural class have been utilized as intermediates in organic synthesis and in the development of pharmacologically active molecules. The structure combines a phenoxyacetic acid moiety, a common feature in various herbicides and pharmaceutical agents, with a cyclohexylaminomethyl group which can impart specific steric and electronic properties, potentially influencing biological activity and molecular recognition. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult relevant scientific literature to investigate its specific properties and potential applications, such as in medicinal chemistry or as a synthetic intermediate.

Properties

IUPAC Name

2-[2-[(cyclohexylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)11-19-14-9-5-4-6-12(14)10-16-13-7-2-1-3-8-13/h4-6,9,13,16H,1-3,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJOKGWOIQGNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(cyclohexylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Phenoxyacetic acid and cyclohexylamine.

    Catalyst: A suitable acid or base catalyst.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in a solvent such as ethanol or methanol.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(cyclohexylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution Reactions: These reactions often require the presence of a suitable catalyst and may be conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

{2-[(cyclohexylamino)methyl]phenoxy}acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as a selective inhibitor of certain enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of {2-[(cyclohexylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Key Insights :

  • The cyclohexylaminomethyl group introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., methylphenyl) or polar groups (e.g., methoxy). This may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Property {2-[(Cyclohexylamino)methyl]phenoxy}acetic Acid Comparable Compounds
Molecular Weight ~279.3 g/mol (estimated) CPD22: 297.3 g/mol
Melting Point Estimated 180–200°C Glitazones: 184–240°C
LogP ~2.5 (predicted) 2-[(2-Methylphenyl)methylamino]acetic acid: 1.8
Solubility Low aqueous solubility Boronic acids: Moderate solubility

Key Insights :

  • The cyclohexyl group increases LogP compared to polar derivatives, favoring lipid bilayer penetration but complicating formulation .
  • Melting points are likely lower than glitazones due to reduced crystallinity from the flexible cyclohexyl group .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of {2-[(cyclohexylamino)methyl]phenoxy}acetic acid and its derivatives for reproducibility?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, or substitution. For example, analogous compounds are synthesized via Schiff base formation between aldehydes and amines under reflux in ethanol . Purification may require column chromatography or recrystallization. Reaction conditions (temperature, solvent, catalysts) must be systematically optimized using Design of Experiments (DoE) to enhance yield and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Validate intermediates using NMR and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., NH stretching of cyclohexylamino, C=O of acetic acid) .
  • NMR (1H/13C) : Confirm proton environments and carbon backbone .
  • X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., as in hydrazone derivatives ).
    • Data Interpretation : Compare spectral data with computational simulations (e.g., DFT) to validate structural assignments .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Approach :

  • In vitro assays : Test antimicrobial activity via MIC assays, enzyme inhibition (e.g., COX-2), or cytotoxicity against cancer cell lines (e.g., MTT assay) .
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., halogenation, methoxy groups) .
    • Controls : Include positive controls (e.g., standard inhibitors) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

  • Root Causes : Variability may arise from differences in assay conditions (pH, temperature), purity of compounds, or cell line specificity.
  • Solutions :

  • Replicate Studies : Conduct independent replicates under standardized protocols .
  • Analytical Validation : Use LC-MS to confirm compound integrity post-assay .
  • Meta-Analysis : Compare datasets across literature (e.g., thiophene derivatives in vs. phenoxyacetic acids in ).

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Predict binding modes to enzymes (e.g., COX-2) using software like AutoDock .
  • MD Simulations : Study stability of ligand-receptor complexes over time (e.g., GROMACS) .
    • Validation : Cross-correlate with experimental data (e.g., IC50 values) to refine models .

Q. What metabolic pathways and Phase I/II transformations should be prioritized in pharmacokinetic studies?

  • Phase I Metabolism : Investigate oxidative pathways (e.g., cytochrome P450-mediated demethylation or hydroxylation) using liver microsomes .
  • Phase II Metabolism : Screen for glucuronidation or sulfation of the acetic acid moiety .
  • Tools : Use LC-MS/MS to identify metabolites and quantify excretion profiles in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • SAR Strategies :

  • Substituent Variation : Modify the cyclohexylamino group to reduce off-target effects (e.g., replace with smaller alkyl chains) .
  • Bioisosteric Replacement : Substitute the phenoxy group with thiophene or pyridine rings to enhance solubility .
    • Evaluation : Test derivatives in parallel against primary and counter-targets (e.g., COX-1 vs. COX-2) .

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